Tinoridine hydrochloride

Übersicht

Beschreibung

Tinoridine hydrochloride is a nonsteroidal anti-inflammatory agent . It also has potent radical scavenger and antiperoxidative activity . It is used for the treatment of inflammation after injury surgery, acute upper respiratory tract inflammation, back pain, lumbago, and pain in chronic rheumatic disease .

Synthesis Analysis

The synthesis of Tinoridine hydrochloride involves a variety of stress conditions including hydrolytic (acidic, alkaline, and neutral conditions), different oxidative reagents, thermal, and photolytic conditions . A gradient reversed-phase HPLC method was developed on a X-Bridge C18 column to separate all the degradation products .

Molecular Structure Analysis

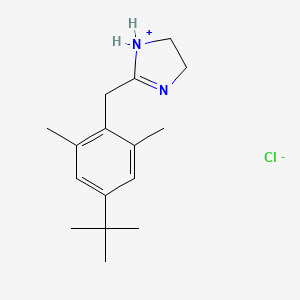

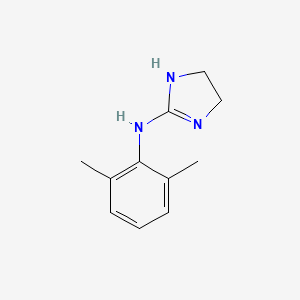

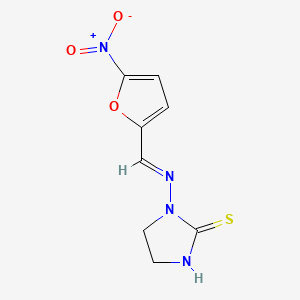

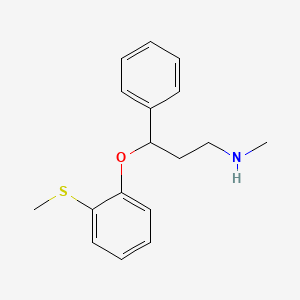

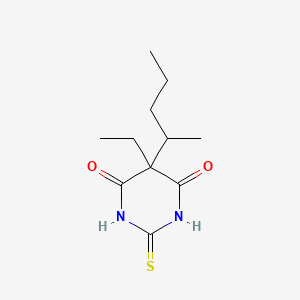

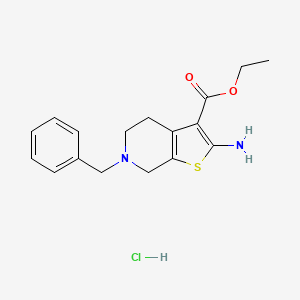

Tinoridine hydrochloride is chemically known as ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate . Its molecular formula is C17H20N2O2S and the molecular weight is 316.42 .

Chemical Reactions Analysis

Tinoridine hydrochloride was subjected to hydrolytic (acidic, alkaline, and neutral pH conditions), oxidative (hydrogen peroxide, AIBN, ferric chloride, and Fenton’s reagent) stress conditions in the solution phase . Significant degradation products were formed in hydrolytic, AIBN (radical initiator at 40°C), thermal, and solid-state photolight stress conditions .

Wissenschaftliche Forschungsanwendungen

Degradation Profiling

Tinoridine hydrochloride has been subjected to comprehensive degradation profiling . This involves subjecting the compound to different conditions such as hydrolytic (acidic, alkaline, and neutral conditions), different oxidative reagents, thermal, and photolytic conditions . The results of these tests provide the basis for quality control of tinoridine hydrochloride and its derivatives during storage conditions .

Structural Characterization

The degradation products of tinoridine hydrochloride have been structurally characterized using High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) . This helps in understanding the structural changes that the compound undergoes under different conditions .

Quality Monitoring

The degradation profiling and structural characterization studies provide a scientifically sound basis for quality monitoring of tinoridine hydrochloride . This is crucial for ensuring the safety and efficacy of the drug .

Storage Conditions

The studies also help in determining the optimal storage conditions for tinoridine hydrochloride . This is important for maintaining the stability and effectiveness of the drug .

Drug Development

The stress study carried out on tinoridine hydrochloride as per ICH Q1A (R2) guideline has resulted in the characterization of six new degradation products . This information is valuable for the drug development process .

Ferroptosis Inhibition

Tinoridine hydrochloride has been identified as a potential ferroptosis inhibitor . This makes it a potential therapeutic agent for conditions where ferroptosis plays a role .

Wirkmechanismus

Target of Action

Tinoridine hydrochloride primarily targets lipid oxidation . This process is crucial in the body’s response to inflammation and pain.

Mode of Action

Tinoridine hydrochloride is a non-steroidal anti-inflammatory and analgesic agent . Its anti-inflammatory action is attributed to its biomembrane stabilizing action, particularly on the lysosomes . These organelles are related to cell or tissue damage at the time of inflammation through the release of hydrolytic enzymes .

Biochemical Pathways

It is known that it inhibits lipid oxidation , which can lead to a decrease in inflammation and pain.

Pharmacokinetics

A study has developed a method for quantifying tinoridine hydrochloride in rat plasma, which could be used in future pharmacokinetic studies .

Result of Action

The molecular and cellular effects of Tinoridine hydrochloride’s action include stabilization of biomembranes, particularly lysosomes, which can reduce cell or tissue damage during inflammation . It also has an antiedematous effect, reducing swelling caused by fluid buildup .

Action Environment

One study has investigated the degradation of tinoridine hydrochloride under various conditions, which could provide insights into how environmental factors affect its stability .

Safety and Hazards

Zukünftige Richtungen

Tinoridine hydrochloride is under investigation in clinical trial NCT01224756 for the efficacy of treating pain and inflammation in adults . A total of six new degradation products were characterized, providing a scientifically sound basis for quality monitoring and storage conditions of Tinoridine hydrochloride .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAQHEGFQZGATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24237-54-5 (Parent) | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60947048 | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tinoridine hydrochloride | |

CAS RN |

25913-34-2, 24237-55-6 | |

| Record name | Tinoridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINORIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IIB89IVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main degradation pathways of Tinoridine hydrochloride under stress conditions?

A1: Research shows that Tinoridine hydrochloride is susceptible to degradation under various stress conditions, particularly hydrolysis (acidic, alkaline, and neutral), thermal stress, and photolytic conditions []. Interestingly, it demonstrates stability against oxidative reagents like hydrogen peroxide, Fenton's reagent at room temperature, and Ferric chloride at 40°C []. A total of six novel degradation products have been identified, with DP 2 and DP 6 specifically formed due to the influence of co-solvents [].

Q2: How is Tinoridine hydrochloride quantified in biological samples for pharmacokinetic studies?

A2: A validated liquid chromatography-mass spectrometry (LC-MS) method has been developed for quantifying Tinoridine hydrochloride in rat plasma []. This method employs a simple protein precipitation step using methanol for sample preparation and achieves separation on a Zorbax extended C18 column with acetonitrile and 0.1% formic acid as the mobile phase []. Detection is carried out using positive ion electrospray ionization mass spectrometry, targeting the [M + H]+ ions for both Tinoridine hydrochloride and the internal standard, ketorolac tromethamine [].

Q3: What is the reported synthetic route for Tinoridine hydrochloride?

A3: Tinoridine hydrochloride can be synthesized from benzylamine through a multistep process involving condensation, cyclization, decarboxylation, another cyclization, and finally, salt formation. This synthetic pathway has been reported to achieve an overall yield of 55.2% [].

Q4: Has Tinoridine hydrochloride demonstrated any membrane-stabilizing effects?

A4: Research suggests that Tinoridine hydrochloride, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), exhibits membrane-stabilizing properties. Studies show that it significantly inhibits the hemolysis of rat erythrocytes and spontaneous release of enzymes from rat liver lysosomes []. This stabilizing effect on lysosomes was comparable to that of phenylbutazone but less potent than dexamethasone or prednisolone [].

Q5: What are the implications of the degradation profile of Tinoridine hydrochloride for its storage and quality control?

A5: Understanding the degradation profile of Tinoridine hydrochloride under various conditions is crucial for ensuring its quality and efficacy. The identification of specific degradation products and their formation mechanisms provides a scientific basis for establishing appropriate storage conditions and quality control measures []. This knowledge is essential for preventing degradation during manufacturing, storage, and transportation, ultimately ensuring the delivery of a safe and effective drug product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.